molecular formula C16H14N4O3S B2862265 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide CAS No. 2034254-87-8

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide

Cat. No.: B2862265
CAS No.: 2034254-87-8
M. Wt: 342.37
InChI Key: VZRCBMKZNCQBJJ-UHFFFAOYSA-N
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Description

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a hydroxy group and a carboxamide group. Additionally, it contains a thiazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring.

    Attachment of the thiazole ring to the pyrimidine ring: The thiazole derivative is then reacted with a pyrimidine derivative that has a leaving group at the 4-position, such as a halide, under nucleophilic substitution conditions.

    Introduction of the hydroxy group: The hydroxy group can be introduced via selective hydroxylation of the pyrimidine ring.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative on the pyrimidine ring to the carboxamide group using an amine under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various thiazole-based drugs.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and various pyrimidine-based pharmaceuticals.

Uniqueness

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide is unique due to its combination of a thiazole ring and a pyrimidine ring, along with specific functional groups that confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that may not be observed in simpler thiazole or pyrimidine derivatives.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-4-2-10(3-5-12)16-20-11(8-24-16)7-17-15(22)13-6-14(21)19-9-18-13/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCBMKZNCQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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